molecular formula C14H14N2O3S B5708234 2-(benzylsulfonyl)-N-3-pyridinylacetamide

2-(benzylsulfonyl)-N-3-pyridinylacetamide

Cat. No. B5708234
M. Wt: 290.34 g/mol
InChI Key: VJXUKNIEFHGECA-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-3-pyridinylacetamide, also known as BPA, is a chemical compound that has gained significant attention in the field of scientific research. BPA is a sulfonamide derivative that has been shown to have potential therapeutic applications due to its ability to inhibit certain enzymes and proteins in the human body. In

Scientific Research Applications

2-(benzylsulfonyl)-N-3-pyridinylacetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on 2-(benzylsulfonyl)-N-3-pyridinylacetamide's ability to inhibit the activity of certain enzymes and proteins in the human body. For example, 2-(benzylsulfonyl)-N-3-pyridinylacetamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. 2-(benzylsulfonyl)-N-3-pyridinylacetamide has also been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in the regulation of cell growth and differentiation.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-3-pyridinylacetamide involves its ability to bind to and inhibit the activity of certain enzymes and proteins in the body. 2-(benzylsulfonyl)-N-3-pyridinylacetamide is a sulfonamide derivative, which means that it contains a sulfur atom that can form hydrogen bonds with amino acid residues in enzymes and proteins. This binding interaction disrupts the normal activity of the enzyme or protein, leading to the inhibition of its function.
Biochemical and Physiological Effects
2-(benzylsulfonyl)-N-3-pyridinylacetamide has been shown to have a number of biochemical and physiological effects in the body. For example, 2-(benzylsulfonyl)-N-3-pyridinylacetamide has been shown to reduce the production of certain inflammatory cytokines, which are involved in the immune response. 2-(benzylsulfonyl)-N-3-pyridinylacetamide has also been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(benzylsulfonyl)-N-3-pyridinylacetamide in lab experiments is that it is a relatively simple compound to synthesize, and can be obtained in high yields. Additionally, 2-(benzylsulfonyl)-N-3-pyridinylacetamide has been shown to have a number of potential therapeutic applications, which makes it an attractive target for drug development. However, one limitation of using 2-(benzylsulfonyl)-N-3-pyridinylacetamide in lab experiments is that it can be difficult to study its effects in vivo, as it is rapidly metabolized in the body.

Future Directions

There are a number of potential future directions for research on 2-(benzylsulfonyl)-N-3-pyridinylacetamide. One area of research could focus on the development of 2-(benzylsulfonyl)-N-3-pyridinylacetamide-based drugs for the treatment of cancer and other diseases. Another area of research could focus on the development of new synthetic methods for 2-(benzylsulfonyl)-N-3-pyridinylacetamide, which could lead to the production of more potent and selective inhibitors of enzymes and proteins. Finally, research could focus on the study of 2-(benzylsulfonyl)-N-3-pyridinylacetamide's effects on different types of cancer cells, in order to determine its potential as a broad-spectrum anti-cancer agent.
Conclusion
In conclusion, 2-(benzylsulfonyl)-N-3-pyridinylacetamide is a chemical compound that has gained significant attention in the field of scientific research. Its ability to inhibit certain enzymes and proteins in the human body makes it an attractive target for drug development. While there are limitations to using 2-(benzylsulfonyl)-N-3-pyridinylacetamide in lab experiments, its potential therapeutic applications and relatively simple synthesis method make it a promising area of research for the future.

Synthesis Methods

The synthesis of 2-(benzylsulfonyl)-N-3-pyridinylacetamide involves the reaction of 3-pyridinecarboxylic acid with benzylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield 2-(benzylsulfonyl)-N-3-pyridinylacetamide. The synthesis of 2-(benzylsulfonyl)-N-3-pyridinylacetamide is a relatively simple process, and the compound can be obtained in high yields.

properties

IUPAC Name

2-benzylsulfonyl-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c17-14(16-13-7-4-8-15-9-13)11-20(18,19)10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXUKNIEFHGECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfonyl)-N-3-pyridinylacetamide

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